molecular formula C15H13N3O4S2 B4293019 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid

3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid

Cat. No.: B4293019
M. Wt: 363.4 g/mol
InChI Key: ILVSDKKZQSSNPC-UHFFFAOYSA-N
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Description

3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid is a complex organic compound featuring a benzothiadiazole moiety. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a sulfonyl group attached to a benzothiadiazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the sulfonylation of a benzothiadiazole derivative, followed by the introduction of the amino and phenylpropanoic acid groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzothiadiazole moiety may also contribute to the compound’s ability to interact with nucleic acids and other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]acetic acid
  • 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid
  • 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4-methylbenzoic acid

Uniqueness

3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c19-14(20)9-12(10-5-2-1-3-6-10)18-24(21,22)13-8-4-7-11-15(13)17-23-16-11/h1-8,12,18H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVSDKKZQSSNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid
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3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid
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3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid
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3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid
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3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid

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